3,5,6-Trichloro-2-pyridinol glucuronide

Description

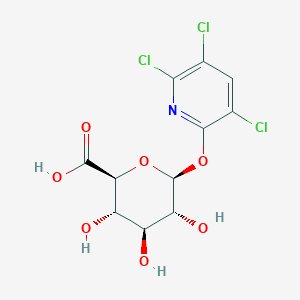

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPKXSPRDJUGPJ-DEGUGSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207726 | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58997-12-9 | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Conjugate at the Center of Exposure Science

An In-Depth Technical Guide to 3,5,6-Trichloro-2-pyridinol Glucuronide (TCPyG): From Metabolism to Biomonitoring

In the fields of toxicology and environmental health, understanding the metabolic fate of xenobiotics is paramount to assessing human exposure and risk. 3,5,6-Trichloro-2-pyridinol (TCPy) is a critical molecule in this context, known primarily as the principal urinary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1][2][3] While TCPy itself is a significant analytical target, its primary form in the body is a conjugated metabolite: 3,5,6-Trichloro-2-pyridinol glucuronide (TCPyG).

This guide provides a comprehensive technical overview of TCPyG, designed for researchers, toxicologists, and analytical scientists. We will delve into its metabolic formation, toxicological relevance, and its central role as a biomarker of exposure. Critically, this guide will provide field-proven analytical workflows, explaining not just the steps but the scientific rationale behind them, thereby offering a self-validating framework for its accurate quantification in biological matrices.

Section 1: The Metabolic Pathway – From Pesticide to Excretable Conjugate

The journey from a complex organophosphate like chlorpyrifos to the water-soluble, excretable TCPyG involves a classic two-phase metabolic process designed to detoxify and eliminate foreign compounds.

Phase I: Bioactivation and Hydrolysis Upon absorption, chlorpyrifos is transported to the liver, where it undergoes initial biotransformation. A key step is oxidative desulfuration mediated by cytochrome P450 (CYP) enzymes, particularly CYP2B6, which converts the parent chlorpyrifos into its highly toxic oxon intermediate.[4][5][6] This oxon is a potent acetylcholinesterase inhibitor. Subsequently, both chlorpyrifos and its oxon are rapidly hydrolyzed, cleaving the phosphate ester bond to yield diethylthiophosphate (DETP) or diethylphosphate (DEP) and the common stable metabolite, 3,5,6-trichloro-2-pyridinol (TCPy).[4][7]

Phase II: Glucuronidation for Detoxification and Elimination The newly formed TCPy, while less acutely neurotoxic than the oxon, still possesses inherent biological activity and is relatively lipophilic.[8][9][10][11] To facilitate its rapid elimination, the body employs Phase II conjugation. Specifically, the hydroxyl group on the TCPy molecule serves as a handle for UDP-glucuronosyltransferase (UGT) enzymes. These enzymes catalyze the covalent attachment of a glucuronic acid moiety to TCPy, forming 3,5,6-Trichloro-2-pyridinol glucuronide (TCPyG).[4] This process dramatically increases the water solubility of the metabolite, preventing its reabsorption in the kidneys and promoting its efficient excretion in the urine, which is the primary route of elimination.[3][4]

Section 2: Toxicological Significance of TCPy and the Role of Glucuronidation

While glucuronidation is a detoxification pathway, the unconjugated metabolite, TCPy, is not biologically inert. Studies have demonstrated that TCPy can exert its own toxic effects, which are distinct from the acetylcholinesterase inhibition characteristic of its parent compound. Research has shown that TCPy can induce oxidative stress, cause DNA damage, and may be more toxic than chlorpyrifos to certain organisms or developmental stages.[8][9][10][11] For instance, TCP has been associated with developmental malformations in zebrafish embryos and has been shown to induce hepatotoxicity and nephrotoxicity in mice.[1][8]

This inherent toxicity of free TCPy underscores the critical importance of the glucuronidation process. By converting TCPy to the inactive and readily excretable TCPyG, the body effectively mitigates the potential harm from this persistent metabolite, highlighting a classic and efficient detoxification mechanism.

Section 3: TCPyG as the Definitive Biomarker for Exposure Assessment

The rapid metabolism of chlorpyrifos and the efficient excretion of its conjugated metabolites make urinary TCPyG the cornerstone of human biomonitoring for chlorpyrifos exposure.[3][12] Since TCPy is primarily eliminated in urine as its glucuronide and sulfate conjugates, measuring the total TCPy concentration after a deconjugation step provides a reliable and integrated measure of an individual's systemic dose over the preceding hours to days.[4] The elimination half-life of TCPy in urine is approximately 27 hours, making it a suitable biomarker for assessing recent exposures.[4]

Interpreting biomonitoring data requires careful consideration of several factors. The concentration of urinary TCPy is influenced by the time elapsed since exposure, the dose received, and individual metabolic differences. Genetic polymorphisms in key enzymes like CYP2B6 can affect the rate of chlorpyrifos metabolism, leading to variations in urinary TCPy levels among individuals with similar exposures.[5][6]

Section 4: Analytical Methodologies for Accurate Quantification

The central principle for quantifying TCPyG is indirect. Because stable, certified standards of TCPyG are not always readily available for routine analysis and because other conjugates may be present, the standard and most robust approach is to measure total TCPy. This is achieved by hydrolyzing all conjugated forms in the sample back to the parent TCPy molecule prior to extraction and instrumental analysis.

A Validated Protocol: Quantification of Total Urinary TCPy by LC-MS/MS

This workflow represents a highly sensitive, specific, and self-validating system for the determination of chlorpyrifos exposure in a research or clinical setting.

Causality Statement: The choice of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is driven by its unparalleled specificity and sensitivity. It allows for the unambiguous identification and quantification of TCPy even in a complex matrix like urine, minimizing interferences that could affect other methods. The use of a stable isotope-labeled internal standard is critical for trustworthiness, as it co-extracts with the analyte and experiences the same matrix effects or ionization suppression, ensuring the highest degree of accuracy by correcting for variations in sample preparation and instrument response.

1. Sample Preparation and Enzymatic Hydrolysis

-

Objective: To liberate free TCPy from its glucuronide conjugate (TCPyG) for analysis.

-

Procedure:

-

Thaw a 0.2 mL aliquot of urine sample.

-

Add an internal standard (e.g., ¹³C-labeled TCPy) to correct for analytical variability.

-

Add 100 µL of ammonium acetate buffer (pH 5.0) to optimize the enzyme's activity.

-

Introduce β-glucuronidase/arylsulfatase (from Helix pomatia, approx. 30 units/µL of urine).[13] The use of this enzyme preparation is crucial as it cleaves both glucuronide and sulfate conjugates, ensuring a complete measure of total TCPy.

-

Vortex the mixture gently and incubate at 37°C for a minimum of 4 hours.[13] This incubation period provides sufficient time for complete enzymatic hydrolysis.

-

2. Analyte Extraction (Online Solid-Phase Extraction - SPE)

-

Objective: To clean the sample and concentrate the analyte, removing salts and other interferences.

-

Procedure:

-

Following incubation, the sample is directly injected into an automated online SPE-LC-MS/MS system.[14]

-

The sample is loaded onto a trapping column (e.g., a C18 or mixed-mode reversed-phase/anion exchange column).[7][14]

-

The trapping column is washed with a high-aqueous mobile phase to remove salts and polar interferences.

-

A valve switch redirects the flow, and the trapped analytes (TCPy and the internal standard) are eluted from the SPE column onto the analytical column using the organic mobile phase gradient.

-

3. Instrumental Analysis (LC-MS/MS)

-

Objective: To separate TCPy from other components and detect it with high specificity and sensitivity.

-

Chromatography:

-

Analytical Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18).[15]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Elution: A gradient elution, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute TCPy.

-

-

Mass Spectrometry:

Quantitative Data and Method Performance

The performance of analytical methods is critical for reliable biomonitoring. The table below summarizes typical performance characteristics achieved by modern LC-MS/MS and GC-MS methods for TCPy in urine.

| Parameter | LC-MS/MS Methods | GC-MS Methods | Reference(s) |

| Limit of Detection (LOD) | 0.41 - 0.6 µg/L (ng/mL) | 0.05 - 0.1 µg/L (ng/mL) | [4][14][15] |

| Limit of Quantification (LOQ) | ~1.0 µg/L (ng/mL) | 0.1 µg/L (ng/mL) | [4][16] |

| Linear Range | 0.005 - 0.4 mg/L | - | [15] |

| Recovery | 87 - 113% | ~104% | [4][16] |

| Precision (RSD) | < 15% | < 5% | [4][15] |

Conclusion

3,5,6-Trichloro-2-pyridinol glucuronide is more than a simple metabolite; it is the central molecule in the detoxification of chlorpyrifos and the definitive biomarker for assessing human exposure. Its formation via Phase II conjugation is a vital protective mechanism that transforms the persistent and toxic TCPy into a readily excretable form. For scientists and researchers, understanding the necessity of hydrolyzing TCPyG back to TCPy is fundamental to employing the robust and highly accurate analytical methods, such as LC-MS/MS, that are essential for modern exposure science and public health protection. The workflows and principles outlined in this guide provide a framework for achieving the highest standards of scientific integrity in this critical area of study.

References

-

Jaga, K., & Dharmani, C. (2016). Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development. Environmental Science and Pollution Research, 23(15), 15515-15523. [Link]

-

Li, M., et al. (2022). Toxicity Evaluation of Chlorpyrifos Metabolite 3,5,6-trichloro-2-pyridinol to Eisenia fetida in Different Soils. ResearchGate. [Link]

-

Li, M., et al. (2022). Toxicity evaluation of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol (TCP) to Eisenia fetida in different soils. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 259, 109394. [Link]

-

Karakuş, C., & Hisil, Y. (2014). Application of solidified floating organic drop microextraction method for biomonitoring of chlorpyrifos and its oxon metabolite in urine samples. Journal of Chromatography B, 949-950, 108-113. [Link]

-

Gómez-Guzmán, A., et al. (2020). Acute toxicity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol alone and in combination using a battery of bioassays. Environmental Science and Pollution Research, 27(26), 32770-32778. [Link]

-

Chen, S., et al. (2012). Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1. Bioresource Technology, 126, 249-254. [Link]

-

Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]

-

Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. ResearchGate. [Link]

-

Chen, S., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]

-

Anwar, S., et al. (2009). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by Bacillus pumilus strain C2A1. Journal of Hazardous Materials, 168(1), 404-411. [Link]

-

Bravo, R., et al. (2011). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. Journal of Analytical Toxicology, 35(5), 299-309. [Link]

-

Timchalk, C., et al. (2010). Pharmacokinetics of the chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCPy) in rat saliva. Toxicological Sciences, 113(1), 30-38. [Link]

-

Sabde, Y. D., et al. (2022). The Role of CYP2B6*6 Gene Polymorphisms in 3,5,6-Trichloro-2-pyridinol Levels as a Biomarker of Chlorpyrifos Toxicity Among Indonesian Farmers. Journal of Preventive Medicine and Public Health, 55(3), 280-288. [Link]

-

SARI, D. K., et al. (2022). The Role of CYP2B6*6 Gene Polymorphisms in 3,5,6-Trichloro-2-pyridinol Levels as a Biomarker of Chlorpyrifos Toxicity Among Indonesian Farmers. Korea Science. [Link]

-

Acanthus Research. (n.d.). 3,5,6-Trichloro-2-pyridinol O-β-D-glucuronide. [Link]

-

Zhou, X., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 193, 1-8. [Link]

-

Chemsrc. (n.d.). 3,5,6-TRICHLORO-2-PYRIDINOL GLUCURONIDE. [Link]

-

Mercadante, R., et al. (2007). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(19), 3177-3185. [Link]

-

Shackelford, D. D., et al. (1999). Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment. Journal of Agricultural and Food Chemistry, 47(1), 177-182. [Link]

-

Wang, J., et al. (2021). 3,5,6-trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor. Toxicology, 460, 152883. [Link]

-

Shackelford, D. D., et al. (1999). Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment. SciSpace. [Link]

-

MacKenzie, B. A., et al. (2000). Improved Rapid Analytical Method for the Urinary Determination of 3,5,6 trichloro-2-pyridinol, a Metabolite of Chlorpyrifos. Bulletin of Environmental Contamination and Toxicology, 65(1), 1-7. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chlorpyrifos. [Link]

-

Wang, Y., et al. (2012). [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry]. Se Pu, 30(1), 63-66. [Link]

-

Garcés-García, M., et al. (2002). Determination of 3,5,6-trichloro-2-pyridinol (TCP) in water by a continuous competitive immunoassay system based on the streptavidin-biotin interaction. Analytical and Bioanalytical Chemistry, 372(2), 366-372. [Link]

-

D'Hondt, M., et al. (2005). Determination of chlorpyrifos metabolites in human urine by reversed-phase/weak anion exchange liquid chromatography-electrospray ionisation-tandem mass spectrometry. Journal of Chromatography B, 822(1-2), 160-169. [Link]

-

Wang, Y., et al. (2012). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]

-

Bempelou, E. D., et al. (2013). Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by the epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra. ResearchGate. [Link]

-

Yin, P., et al. (2015). Residue pattern of chlorpyrifos and its metabolite in tea from cultivation to consumption. Journal of the Science of Food and Agriculture, 95(11), 2296-2301. [Link]

-

PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. [Link]

-

Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]

-

Timchalk, C., et al. (2010). Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy) in Rat Saliva. ResearchGate. [Link]

-

Handajani, U. S., & Yanuardi. (2017). DETERMINATION OF CHLORPYRIFOS PESTICIDE BY EFFERVESCENCE LIQUID PHASE MICROEXTRACTION HPLC UV-VIS. Indonesian Journal of Chemistry, 17(2), 263-269. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of CYP2B6*6 Gene Polymorphisms in 3,5,6-Trichloro-2-pyridinol Levels as a Biomarker of Chlorpyrifos Toxicity Among Indonesian Farmers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. koreascience.kr [koreascience.kr]

- 7. Determination of chlorpyrifos metabolites in human urine by reversed-phase/weak anion exchange liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity evaluation of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol (TCP) to Eisenia fetida in different soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute toxicity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol alone and in combination using a battery of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCPy) in rat saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3,5,6-Trichloro-2-pyridinol Glucuronide: An In-Depth Technical Guide for Analytical Standard Preparation

Abstract

This technical guide provides a comprehensive overview and practical methodologies for the synthesis of 3,5,6-trichloro-2-pyridinol glucuronide, a critical analytical standard for researchers in drug development, toxicology, and environmental science. 3,5,6-trichloro-2-pyridinol (TCP) is the primary metabolite of the widely used organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1][2] Accurate quantification of its glucuronidated form is paramount for assessing exposure and understanding the metabolic fate of these parent compounds. This document explores the foundational principles of glucuronidation, details both chemical and enzymatic synthesis strategies, and outlines robust analytical techniques for the characterization and validation of the synthesized standard.

Introduction: The Significance of 3,5,6-Trichloro-2-pyridinol and its Glucuronide

3,5,6-Trichloro-2-pyridinol (TCP) is a molecule of significant toxicological interest due to its persistence and potential for adverse health effects.[1] As the major breakdown product of chlorpyrifos and triclopyr, its presence in biological and environmental samples is a key indicator of exposure. In biological systems, xenobiotics like TCP undergo Phase II metabolism to increase their water solubility and facilitate excretion.[3] The primary pathway for this detoxification is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[3] This reaction conjugates a glucuronic acid moiety to the TCP molecule, forming 3,5,6-trichloro-2-pyridinol glucuronide.

The accurate detection and quantification of this glucuronide metabolite in matrices such as urine and blood are essential for human biomonitoring and risk assessment.[2][4][5][6][7][8] This necessitates the availability of a high-purity analytical standard of 3,5,6-trichloro-2-pyridinol glucuronide. This guide provides the scientific rationale and detailed protocols for the de novo synthesis of this standard, empowering research and analytical laboratories to produce this vital reference material in-house.

The Chemistry of Glucuronidation: A Biological Perspective

Glucuronidation is a pivotal Phase II metabolic process that conjugates a glucuronic acid molecule from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate.[9] This enzymatic reaction is mediated by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. The addition of the highly polar glucuronic acid group drastically increases the water solubility of the lipophilic TCP, facilitating its elimination from the body, primarily through urine.[5]

The general mechanism involves the nucleophilic attack of the hydroxyl group of 3,5,6-trichloro-2-pyridinol on the anomeric carbon of UDPGA, leading to the formation of a β-D-glucuronide conjugate with the release of UDP.

Synthesis Strategies for 3,5,6-Trichloro-2-pyridinol Glucuronide

Two primary strategies are viable for the synthesis of 3,5,6-trichloro-2-pyridinol glucuronide: chemical synthesis and enzymatic synthesis. The choice of method depends on the required scale, available resources, and desired stereoselectivity.

Chemical Synthesis via the Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds.[10][11] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[10][12] For the synthesis of 3,5,6-trichloro-2-pyridinol glucuronide, this approach offers the potential for larger-scale production.

Causality of Experimental Choices:

-

Glycosyl Donor: Acetobromo-α-D-glucuronic acid methyl ester is chosen as the glycosyl donor. The acetyl protecting groups on the hydroxyls of the glucuronic acid prevent self-condensation and other side reactions. The bromide at the anomeric position is a good leaving group, facilitating the nucleophilic attack by the pyridinol.

-

Promoter: Silver carbonate or silver oxide is a traditional and effective promoter for the Koenigs-Knorr reaction.[10] It acts as a halogen scavenger, activating the glycosyl bromide for nucleophilic attack.

-

Deprotection: The final step involves the saponification of the acetyl and methyl ester protecting groups under basic conditions to yield the final glucuronide product.

Experimental Protocol: Koenigs-Knorr Synthesis

-

Preparation of the Glycosyl Donor: Acetobromo-α-D-glucuronic acid methyl ester can be synthesized from D-glucuronic acid through a series of protection and bromination steps, or sourced from a commercial supplier.

-

Glycosylation Reaction:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5,6-trichloro-2-pyridinol (1.0 eq) in a dry, aprotic solvent such as dichloromethane or toluene.

-

Add freshly prepared silver carbonate (1.5 eq) and activated molecular sieves (4 Å) to the solution to ensure anhydrous conditions.

-

In a separate flask, dissolve acetobromo-α-D-glucuronic acid methyl ester (1.2 eq) in the same dry solvent.

-

Slowly add the glycosyl donor solution to the pyridinol solution at room temperature with vigorous stirring, protecting the reaction from light.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Protected Glucuronide:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected 3,5,6-trichloro-2-pyridinol glucuronide methyl ester.

-

-

Deprotection:

-

Dissolve the purified protected glucuronide in a mixture of methanol and water.

-

Add a solution of sodium hydroxide or lithium hydroxide (excess) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) or by careful addition of dilute acid.

-

Filter and lyophilize the solution to obtain the crude sodium salt of 3,5,6-trichloro-2-pyridinol glucuronide.

-

-

Final Purification: Purify the final product by preparative reverse-phase high-performance liquid chromatography (HPLC).

Caption: Chemical Synthesis Workflow via Koenigs-Knorr Reaction.

Enzymatic Synthesis using Liver Microsomes

Enzymatic synthesis offers a biomimetic approach that can provide high stereoselectivity, yielding the biologically relevant β-anomer.[9][13] This method utilizes liver microsomes, which are rich in UGT enzymes, to catalyze the glucuronidation of TCP.

Causality of Experimental Choices:

-

Enzyme Source: Human or rat liver microsomes are commonly used as they contain a diverse pool of UGT enzymes capable of metabolizing a wide range of xenobiotics.

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA) is the essential co-substrate that provides the glucuronic acid moiety.

-

Reaction Conditions: The reaction is performed at 37°C and a physiological pH to ensure optimal enzyme activity. The inclusion of a detergent like alamethicin is often necessary to permeabilize the microsomal membrane and allow UDPGA access to the active site of the UGTs.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Magnesium chloride (e.g., 5 mM)

-

3,5,6-trichloro-2-pyridinol (dissolved in a minimal amount of a suitable organic solvent like DMSO or acetonitrile, final solvent concentration should be low, e.g., <1%)

-

Liver microsomes (e.g., from human or rat, protein concentration typically 0.5-1.0 mg/mL)

-

Alamethicin (optional, to activate UGTs)

-

-

-

Initiation of the Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (e.g., 2-5 mM final concentration).

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C in a shaking water bath for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard if required for quantification.

-

-

Sample Processing and Purification:

-

Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the proteins.

-

Collect the supernatant and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

Purify the 3,5,6-trichloro-2-pyridinol glucuronide from the reaction mixture using preparative reverse-phase HPLC.

-

Caption: Enzymatic Synthesis Workflow using Liver Microsomes.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and concentration of the synthesized 3,5,6-trichloro-2-pyridinol glucuronide standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the purification and purity assessment of the synthesized glucuronide. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique, typically in the negative ion mode, which will show the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation. ¹H NMR will show the characteristic signals of the pyridinol ring and the glucuronic acid moiety, including the anomeric proton. The coupling constant of the anomeric proton can confirm the β-configuration of the glycosidic bond. ¹³C NMR will provide further confirmation of the carbon skeleton.

Table 1: Expected Analytical Data for 3,5,6-Trichloro-2-pyridinol Glucuronide

| Analytical Technique | Parameter | Expected Value/Observation |

| High-Resolution Mass Spectrometry (HRMS) | Calculated [M-H]⁻ for C₁₁H₉Cl₃NO₇⁻ | 371.9444 |

| Observed [M-H]⁻ | Within 5 ppm of the calculated value | |

| ¹H NMR (in D₂O or DMSO-d₆) | Anomeric Proton (H-1') | δ ~5.0-5.5 ppm, doublet |

| Coupling Constant (J₁',₂') | ~7-8 Hz (indicative of β-anomer) | |

| Pyridinol Ring Proton | Aromatic singlet | |

| Glucuronic Acid Protons | Complex multiplets in the δ 3.0-4.0 ppm range | |

| Purity (by HPLC-UV) | Peak Area Percentage | ≥95% |

Conclusion

The synthesis of a high-purity 3,5,6-trichloro-2-pyridinol glucuronide standard is an achievable and essential task for laboratories involved in the study of pesticide metabolism and toxicology. This guide has provided a detailed overview of both chemical and enzymatic synthesis approaches, grounded in established scientific principles. The successful synthesis and rigorous characterization of this standard will enable more accurate and reliable quantification of this important metabolite in biological and environmental samples, ultimately contributing to a better understanding of the human health risks associated with chlorpyrifos and triclopyr exposure.

References

- Liu, J., Chen, R., Yue, T., Chen, D., Xie, K., & Dai, J. (2018). Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases. Natural Product Communications, 13(7), 10.1080/10286020.2018.1490276.

- Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen.

- Bartels, M. J., McNett, D. A., & Ormand, J. R. (1999). Semiautomated Preparation of 3,5,6-Trichloro-2-Pyridinol in Human Urine Using a Zymate XP Laboratory Robot with Quantitative Determination by Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry. Journal of Analytical Toxicology, 23(1), 24-29.

- Bayer CropScience. (2004). Method for producing 3,5,6-trichloro-1H-pyridine-2-on. Google Patents.

- Stachulski, A. V., & Row, E. C. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.

- Ormand, J. R., McNett, D. A., & Bartels, M. J. (1999). Semiautomated Preparation of 3,5,6-Trichloro-2-Pyridinol in Human Urine Using a Zymate XP Laboratory Robot with Quantitative Determination by Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry. Journal of Analytical Toxicology, 23(1), 24-29.

-

Wikipedia. (2023, December 1). Koenigs–Knorr reaction. Retrieved January 12, 2026, from [Link]

- Yue, T., Chen, R., Chen, D., Liu, J., Xie, K., & Dai, J. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275–6284.

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5,6-Trichloropyridin-2-ol. PubChem. Retrieved January 12, 2026, from [Link]

- MacKenzie, B. A., Striley, C. A., Biagini, R. E., Stettler, L. E., & Hines, C. J. (2000). Improved Rapid Analytical Method for the Urinary Determination of 3, 5,6 trichloro-2-pyridinol, a Metabolite of Chlorpyrifos.

-

Belal, M. (2016, November 28). Koenigs knorr reaction and mechanism. SlideShare. Retrieved January 12, 2026, from [Link]

- Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-trichloro-2-pyridinol in urine samples from the general population using gas chromatography-mass spectrometry after steam distillation and solid phase extraction.

- Olmo-Molina, M. D., & Fernández-Moreno, J. L. (2000). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(16), 1485–1490.

- Nolan, R. J., Rick, D. L., Freshour, N. L., & Saunders, J. H. (1984). Chlorpyrifos: pharmacokinetics in human volunteers. Toxicology and Applied Pharmacology, 73(1), 8–15.

- Stachulski, A. V., & Row, E. C. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.

- Li, X., Wang, Y., Zhang, J., & Wu, Y. (2012). [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry]. Se Pu, 30(3), 269–272.

- Wang, Z., & Li, J. (2014). 3,5,6-trichloropyridin-2-ol sodium synthesis method. Google Patents.

- Demchenko, A. V., & Kamat, M. N. (2013).

- Stachulski, A. V. (2006). Koenig-Knorr glycosidation.

-

Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Mass spectra of 3,5,6-trichloro-2-pyridinol (TCP) produced from chlorpyrifos degradation by strain Hu-01. ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved rapid analytical method for the urinary determination of 3, 5,6 trichloro-2-pyridinol, a metabolite of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 11. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5,6-Trichloro-2-pyridinol Glucuronide: Structure, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5,6-Trichloro-2-pyridinol (TCPy) glucuronide, a critical metabolite in understanding exposure to the widely used organophosphate insecticide, chlorpyrifos. We will delve into its chemical structure, metabolic formation, and the analytical methodologies essential for its detection and quantification in biological matrices.

Introduction: The Significance of a Key Metabolite

Chlorpyrifos, an organophosphorus insecticide, is extensively used in agriculture.[1][2] Its toxicity is primarily attributed to the inhibition of acetylcholinesterase by its active metabolite, chlorpyrifos-oxon.[3][4] The primary urinary metabolite of chlorpyrifos is 3,5,6-trichloro-2-pyridinol (TCPy).[2][5] However, to facilitate excretion, TCPy undergoes Phase II metabolism, primarily through glucuronidation, to form 3,5,6-Trichloro-2-pyridinol glucuronide.[4][6][7][8] The presence of this glucuronide conjugate in urine is a key biomarker for assessing human exposure to chlorpyrifos.[5][9]

Chemical Structure and Properties

Chemical Identity:

-

IUPAC Name: (2S, 3S, 4S, 5R, 6S)-3, 4, 5-trihydroxy-6-((3, 5, 6-trichloropyridin-2-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid[10]

-

Molecular Weight: 374.56 g/mol [10]

The structure consists of the TCPy moiety linked via an O-glycosidic bond to a glucuronic acid molecule. This conjugation significantly increases the water solubility of the parent TCPy, a crucial factor for its efficient renal excretion.

Caption: Formation of 3,5,6-Trichloro-2-pyridinol glucuronide.

Metabolic Pathway: The Role of Glucuronidation

The biotransformation of chlorpyrifos in the human body is a multi-step process.[1] Initially, chlorpyrifos is metabolized to its active, more toxic form, chlorpyrifos-oxon, and also to TCPy through the action of cytochrome P450 enzymes.[3][6] TCPy is the primary metabolite found in circulation.[4]

Subsequently, TCPy undergoes Phase II conjugation reactions to enhance its water solubility and facilitate its elimination from the body.[6][7][8] The most significant of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of TCPy. This results in the formation of 3,5,6-Trichloro-2-pyridinol O-β-D-glucuronide.[4][13] Sulfate conjugates of TCPy have also been observed.[4][9]

Caption: Metabolic pathway of chlorpyrifos to TCPy glucuronide.

Analytical Methodologies for Detection

The quantification of TCPy and its glucuronide conjugate in biological samples, primarily urine, is crucial for exposure assessment.[2][14] Various analytical techniques have been developed for this purpose.

| Analytical Method | Principle | Sample Preparation | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Acid hydrolysis to cleave the glucuronide, derivatization. | High sensitivity and specificity. |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Liquid-phase separation coupled with highly selective mass detection. | Direct injection or solid-phase extraction (SPE). | Can directly measure the glucuronide conjugate without hydrolysis. |

| Immunoassay (ELISA) | Antigen-antibody specific binding. | Acid hydrolysis followed by SPE. | High-throughput and cost-effective for screening large numbers of samples.[2][14] |

Experimental Protocol: Immunoassay for Total TCPy in Urine

This protocol outlines a common method for determining total TCPy (free and conjugated) in urine samples.

1. Sample Preparation: Acid Hydrolysis

-

To 1 mL of urine sample in a screw-cap vial, add 100 µL of concentrated hydrochloric acid.

-

Cap the vial and heat at 80-90°C for 1 hour to hydrolyze the glucuronide and sulfate conjugates.

-

Cool the sample to room temperature.

2. Solid-Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove interfering substances.

-

Elute the TCPy with 2 mL of a suitable organic solvent (e.g., 1-chlorobutane).[2][14]

3. Immunoassay

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in an appropriate assay buffer.

-

Perform the ELISA according to the manufacturer's instructions, typically involving competitive binding with an enzyme-labeled TCPy conjugate.

4. Data Analysis

-

Construct a standard curve using known concentrations of TCPy.

-

Determine the concentration of TCPy in the samples by interpolating their absorbance values on the standard curve.

Caption: Workflow for urinary TCPy analysis.

Conclusion and Future Perspectives

3,5,6-Trichloro-2-pyridinol glucuronide is a pivotal metabolite for biomonitoring chlorpyrifos exposure. Its chemical structure, characterized by the hydrophilic glucuronic acid moiety, facilitates its excretion. Understanding the metabolic pathway leading to its formation is essential for interpreting biomonitoring data. While established analytical methods like GC-MS, HPLC-MS/MS, and immunoassays are reliable, future research may focus on developing more rapid and field-deployable sensors for real-time exposure assessment.

References

-

National Pesticide Information Center. Chlorpyrifos Technical Fact Sheet. Available from: [Link]

-

Eaton, D. L., et al. (2008). Review of the Toxicology of Chlorpyrifos With an Emphasis on Human Exposure and Neurodevelopment. Critical Reviews in Toxicology, 38(sup2), 1-125. Available from: [Link]

-

Lao, Y., et al. (2006). Metabolism of chlorpyrifos and chlorpyrifos oxon by human hepatocytes. Journal of Biochemical and Molecular Toxicology, 20(6), 297-306. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chlorpyrifos. Available from: [Link]

-

National Center for Biotechnology Information. Background Information for Chlorpyrifos - Interaction Profile for. Available from: [Link]

-

Li, Y., et al. (2022). Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review. Toxics, 10(4), 183. Available from: [Link]

-

World Health Organization. (1972). 232. Chlorpyrifos (WHO Pesticide Residues Series 2). Available from: [Link]

-

Smith, J. N., et al. (2011). Pharmacokinetics and Pharmacodynamics of Chlorpyrifos and 3,5,6-Trichloro-2-pyridinol in Rat Saliva After Chlorpyrifos Administration. Toxicological Sciences, 122(1), 26-35. Available from: [Link]

-

Smith, J. N., et al. (2010). Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy) in Rat Saliva. Toxicological Sciences, 118(2), 345-354. Available from: [Link]

-

Smith, J. N., et al. (2010). Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy) in Rat Saliva. Toxicological Sciences, 118(2), 345-354. Available from: [Link]

-

Veeprho. 3,5,6-Trichloro-2-pyridinol β-D-Glucuronide | CAS 58997-12-9. Available from: [Link]

-

Acanthus Research. 3,5,6-Trichloro-2-pyridinol O-β-D-glucuronide. Available from: [Link]

-

MacIntosh, D. L., et al. (1999). Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment. Journal of exposure analysis and environmental epidemiology, 9(5), 494-501. Available from: [Link]

-

MacIntosh, D. L., et al. (1999). Practical Immunochemical Method for Determination of 3,5,6-Trichloro-2-pyridinol in Human Urine. Journal of Agricultural and Food Chemistry, 47(12), 5276-5281. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol. Available from: [Link]

-

MacKenzie, B. A., et al. (2000). Improved Rapid Analytical Method for the Urinary Determination of 3, 5,6 trichloro-2-pyridinol, a Metabolite of Chlorpyrifos. Bulletin of Environmental Contamination and Toxicology, 65(1), 1-7. Available from: [Link]

-

Garcés-García, M., et al. (2002). Determination of 3,5,6-trichloro-2-pyridinol (TCP) in water by a continuous competitive immunoassay system based on the streptavidin-biotin interaction. Analytical and Bioanalytical Chemistry, 372(2), 366-372. Available from: [Link]

-

Chemsrc. 3,5,6-TRICHLORO-2-PYRIDINOL GLUCURONIDE | CAS#:58997-12-9. Available from: [Link]

Sources

- 1. Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. tandfonline.com [tandfonline.com]

- 4. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]

- 10. veeprho.com [veeprho.com]

- 11. 3,5,6-Trichloro-2-pyridinol O-β-D-glucuronide - Acanthus Research [acanthusresearch.com]

- 12. 3,5,6-TRICHLORO-2-PYRIDINOL GLUCURONIDE | CAS#:58997-12-9 | Chemsrc [chemsrc.com]

- 13. Metabolism of chlorpyrifos and chlorpyrifos oxon by human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5,6-Trichloro-2-pyridinol Glucuronide: Synthesis, Analysis, and Toxicological Significance

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3,5,6-Trichloro-2-pyridinol glucuronide, a pivotal metabolite in the biotransformation of the organophosphate insecticide chlorpyrifos. As a senior application scientist, the goal of this document is to synthesize foundational knowledge with actionable, field-proven insights. This guide delves into the core aspects of this metabolite, from its formation and chemical identity to the nuanced methodologies required for its synthesis and quantification. We will explore the causality behind experimental choices, ensuring that the protocols described are not merely instructional but also illustrative of best practices in analytical and synthetic chemistry. The information contained herein is grounded in authoritative scientific literature, providing a self-validating framework for researchers and professionals in toxicology, drug metabolism, and environmental science.

Introduction: The Significance of a Key Metabolite

3,5,6-Trichloro-2-pyridinol glucuronide is the primary urinary metabolite of chlorpyrifos and its methyl analog, widely used organophosphate insecticides. Its presence and concentration in biological matrices are critical biomarkers for assessing exposure to these compounds. The formation of this glucuronide is a crucial step in the detoxification and elimination of the more toxic parent compound and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP). Understanding the properties, synthesis, and analytical determination of this glucuronide is therefore essential for accurate human biomonitoring and risk assessment.

Table 1: Chemical Identity of 3,5,6-Trichloro-2-pyridinol Glucuronide and its Parent Compound

| Property | 3,5,6-Trichloro-2-pyridinol Glucuronide | 3,5,6-Trichloro-2-pyridinol (TCP) |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((3,5,6-trichloropyridin-2-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid | 3,5,6-Trichloropyridin-2-ol |

| CAS Number | 58997-12-9[1] | 6515-38-4 |

| Molecular Formula | C₁₁H₁₀Cl₃NO₇[1] | C₅H₂Cl₃NO[2] |

| Molecular Weight | 374.56 g/mol | 198.43 g/mol [2] |

| Appearance | White Crystalline Solid | Not specified |

| Melting Point | 164-167 °C | Not specified |

| Solubility | DMSO, H₂O, MeOH | Not specified |

Metabolic Pathway and Toxicological Context

The biotransformation of chlorpyrifos is a multi-step process primarily occurring in the liver. Initially, chlorpyrifos undergoes oxidative desulfuration to its more toxic oxon form or hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP). TCP is the principal metabolite and is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form the water-soluble and readily excretable 3,5,6-trichloro-2-pyridinol glucuronide. This glucuronidation step is a critical detoxification pathway, as TCP itself has been shown to exhibit toxicity. While glucuronidation is generally a detoxification process, the toxicity of the glucuronide metabolite itself is not extensively studied, though it is presumed to be significantly lower than that of TCP and the parent compound. Studies in rats have shown that the glucuronide of TCP is the major metabolite, accounting for approximately 80% of the metabolites found in urine.[3]

Caption: Conceptual workflow of the Koenigs-Knorr synthesis for 3,5,6-Trichloro-2-pyridinol glucuronide.

Experimental Protocol (Conceptual):

-

Step 1: Preparation of the Glycosyl Donor: Acetobromo-α-D-glucuronic acid methyl ester is a common glycosyl donor for this type of reaction.

-

Step 2: Glycosylation: 3,5,6-Trichloro-2-pyridinol is reacted with the glycosyl donor in an inert solvent (e.g., dichloromethane) in the presence of a promoter such as silver carbonate or a mercury salt. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography.

-

Step 3: Deprotection: The resulting protected glucuronide is then deprotected, usually by hydrolysis of the ester and acetyl groups under basic conditions, to yield the final product.

-

Step 4: Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Note: The Koenigs-Knorr reaction can be challenging, and optimization of reaction conditions, including the choice of promoter and protecting groups, is often necessary to achieve good yields and stereoselectivity.

Enzymatic Synthesis

Enzymatic synthesis offers a more regioselective and stereospecific alternative to chemical synthesis. [4][5]This approach utilizes UDP-glucuronosyltransferases (UGTs), the same enzymes responsible for glucuronidation in vivo.

Experimental Protocol (Conceptual):

-

Step 1: Enzyme Source: Recombinant human UGT enzymes expressed in a suitable host system (e.g., insect cells, yeast) are the preferred enzyme source for their specificity. Liver microsomes, which contain a mixture of UGTs, can also be used.

-

Step 2: Reaction Mixture: A typical reaction mixture includes:

-

3,5,6-Trichloro-2-pyridinol (substrate)

-

UDP-glucuronic acid (UDPGA) (cofactor)

-

The UGT-containing enzyme preparation (e.g., recombinant UGTs or liver microsomes)

-

A suitable buffer (e.g., phosphate or Tris-HCl buffer, pH 7.4)

-

Magnesium chloride (often required for UGT activity)

-

-

Step 3: Incubation: The reaction mixture is incubated at 37°C for a defined period, typically ranging from 30 minutes to several hours.

-

Step 4: Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as a cold organic solvent (e.g., acetonitrile or methanol).

-

Step 5: Product Isolation and Purification: The reaction mixture is centrifuged to remove precipitated proteins, and the supernatant containing the glucuronide product is collected. The product is then purified by HPLC.

Analytical Methodologies for Quantification

The accurate quantification of 3,5,6-Trichloro-2-pyridinol glucuronide in biological matrices, particularly urine, is crucial for exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.

Sample Preparation

The choice of sample preparation technique depends on whether the goal is to measure the intact glucuronide or the total TCP concentration after hydrolysis.

For Total TCP (including Glucuronide):

-

Acid or Enzymatic Hydrolysis: Urine samples are treated with a strong acid (e.g., HCl) or an enzyme (β-glucuronidase) to cleave the glucuronide bond, converting the conjugate to free TCP.

-

Extraction: The resulting free TCP is then extracted from the urine matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

For Direct Analysis of the Intact Glucuronide:

-

Dilute-and-Shoot: A simple and high-throughput approach where the urine sample is diluted with a suitable solvent (e.g., the initial mobile phase) and directly injected into the LC-MS/MS system. This method is advantageous for preserving the intact conjugate but may be more susceptible to matrix effects.

-

Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analyte, improving sensitivity and reducing matrix interference.

LC-MS/MS Analysis

Experimental Protocol: Direct Quantification of 3,5,6-Trichloro-2-pyridinol in Urine (as a proxy for the glucuronide after hydrolysis)

-

Sample Preparation (LLE):

-

To 1 mL of urine, add an internal standard (e.g., an isotopically labeled analog of TCP).

-

Add 1 mL of phosphate buffer (pH 7) and vortex. [6] 3. Add 5 mL of a dichloromethane-ethyl acetate mixture (e.g., 20:80, v/v), vortex for 2 minutes, and centrifuge. [6][7] 4. Transfer the organic layer to a clean tube and evaporate to dryness. [6] 5. Reconstitute the residue in the initial mobile phase. [6]

-

-

LC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of TCP and its glucuronide.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

-

Table 2: Example MRM Transitions for TCP

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3,5,6-Trichloro-2-pyridinol (TCP) | 196.0 | 160.0 |

| Internal Standard (e.g., ¹³C₆-TCP) | 202.0 | 166.0 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Toxicokinetics and Health Implications

Following exposure to chlorpyrifos, 3,5,6-trichloro-2-pyridinol glucuronide is rapidly formed and excreted in the urine. The elimination half-life of TCP in humans is approximately 27 hours. The glucuronidation process significantly increases the water solubility of TCP, facilitating its renal clearance and reducing its potential for bioaccumulation.

While the primary toxic effects of chlorpyrifos are attributed to the inhibition of acetylcholinesterase by its oxon metabolite, there is growing interest in the potential health effects of the TCP metabolite itself. Some studies have suggested a possible association between TCP exposure and adverse health outcomes, although more research is needed to establish a causal link. The glucuronide conjugate is generally considered to be a detoxification product with low toxicity. However, a comprehensive toxicological evaluation of the glucuronide is lacking in the scientific literature.

Conclusion and Future Perspectives

3,5,6-Trichloro-2-pyridinol glucuronide is a critical metabolite for understanding human exposure to chlorpyrifos. This guide has provided a detailed overview of its formation, synthesis, and analytical determination, grounded in established scientific principles and methodologies. For researchers and professionals in the field, the ability to accurately synthesize and quantify this metabolite is essential for robust biomonitoring studies and a deeper understanding of the toxicokinetics of chlorpyrifos.

Future research should focus on several key areas:

-

Development of standardized and validated methods for the direct quantification of the intact glucuronide. This would allow for a more nuanced assessment of exposure, potentially distinguishing between exposure to the parent compound and pre-formed TCP.

-

A thorough toxicological evaluation of 3,5,6-trichloro-2-pyridinol glucuronide. While assumed to be of low toxicity, a comprehensive assessment is necessary to fully understand its role in the overall toxicity profile of chlorpyrifos.

-

Investigation into the inter-individual variability in glucuronidation. Genetic polymorphisms in UGT enzymes could influence the rate and extent of TCP glucuronidation, potentially impacting individual susceptibility to chlorpyrifos toxicity.

By continuing to refine our understanding of this key metabolite, the scientific community can enhance the accuracy of exposure assessment and better protect human health from the potential risks associated with organophosphate insecticides.

References

- Busby-Hjerpe, A. L., Campbell, J. A., Smith, J. N., Lee, S., Poet, T. S., Barr, D. B., & Timchalk, C. (2010).

- EXTOXNET. (1996). Chlorpyrifos. Extension Toxicology Network.

- Gaines, T. B. (1969). Acute toxicity of pesticides. Toxicology and Applied Pharmacology, 14(3), 515-534.

- Acanthus Research Inc. 3,5,6-Trichloro-2-pyridinol O-β-D-glucuronide.

- BenchChem. (2025). Application Note: Quantitative Analysis of 3,5,6-trichloro-2-pyridinol in Human Urine by LC.

- Bicker, W., Lämmerhofer, M., & Lindner, W. (2005). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid communications in mass spectrometry, 19(18), 2565–2574.

- ChemicalBook. (n.d.). 3,5,6-Trichloro-2-pyridinol synthesis.

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

- Koenigs–Knorr reaction. (2023, December 2). In Wikipedia.

- LGC Standards. (n.d.). 3,5,6-Trichloro-2-pyridinol beta-D-Glucuronide Sodium Salt.

- Mackenzie, P. I., Bock, K. W., Burchell, B., Guillemette, C., Ikushiro, S. I., Iyanagi, T., ... & Tephly, T. R. (2005). Nomenclature update for the mammalian UDP glycosyltransferase (UGT) gene superfamily. Pharmacogenetics and genomics, 15(10), 677–685.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol.

- Nolan, R. J., Rick, D. L., Freshour, N. L., & Saunders, J. H. (1984). Chlorpyrifos: pharmacokinetics in human volunteers. Toxicology and applied pharmacology, 73(1), 8–15.

- Olsson, A. O., Baker, S. E., Nguyen, J. V., Romanoff, L. C., Udunka, S. O., & Barr, D. B. (2004). A liquid chromatography-tandem mass spectrometry multiresidue method for quantification of specific metabolites of organophosphorus pesticides, dialkyl phosphates, and 3,5,6-trichloro-2-pyridinol in human urine. Analytical and bioanalytical chemistry, 378(4), 983–991.

- Synthose. (n.d.). 3,5,6-Trichloro-2-pyridinol O-β-D-glucuronide, Min. 95%.

- U.S. National Library of Medicine. (n.d.). Toxicological Profile for Chlorpyrifos. Agency for Toxic Substances and Disease Registry.

- Wang, Y., Wang, C., Zhang, J., & Li, J. (2014). [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry].

- World Health Organization. (1999). Chlorpyrifos. Environmental Health Criteria, 214.

Sources

- 1. 3,5,6-Trichloro-2-pyridinol O-β-D-glucuronide - Acanthus Research [acanthusresearch.com]

- 2. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UDP-Glucuronosyltransferases in the Detoxification of 3,5,6-Trichloro-2-Pyridinol (TCPy): A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of UDP-glucuronosyltransferases (UGTs) in the metabolism and detoxification of 3,5,6-trichloro-2-pyridinol (TCPy), the primary metabolite of the widely used organophosphate insecticide chlorpyrifos. For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics like TCPy is paramount for assessing potential toxicities and drug-drug interactions. This document synthesizes current knowledge on UGTs, outlines a robust experimental framework for identifying the specific UGT isoforms responsible for TCPy glucuronidation, and provides detailed, field-proven protocols for in vitro characterization. By elucidating the enzymatic pathways of TCPy clearance, this guide aims to equip scientists with the necessary tools and rationale to conduct comprehensive metabolic studies, ultimately contributing to more informed risk assessments and safer drug development.

Introduction: The Central Role of UGTs in Xenobiotic Metabolism

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of membrane-bound enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver.[1][2] They are key players in Phase II metabolism, a critical detoxification pathway.[3] The primary function of UGTs is to catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a wide array of lipophilic compounds, including drugs, environmental toxins, and endogenous substances like bilirubin.[1] This process, known as glucuronidation, significantly increases the water solubility of the substrate, facilitating its excretion from the body via urine or bile.[3]

The human UGT superfamily is diverse, comprising multiple isoforms with distinct but often overlapping substrate specificities.[1] This diversity allows the body to metabolize a vast range of structurally different xenobiotics. Due to their significant role in drug clearance, understanding the interaction of new chemical entities with UGTs is a regulatory expectation in drug development to assess potential drug-drug interactions.[4]

TCPy Glucuronidation: The Metabolic Pathway

3,5,6-trichloro-2-pyridinol (TCPy) is the principal metabolite of chlorpyrifos and is commonly used as a biomarker for exposure. While TCPy itself is considered less toxic than its parent compound, its efficient clearance is crucial to prevent potential bioaccumulation and long-term health effects. Glucuronidation is a major metabolic pathway for TCPy.

While direct studies on TCPy glucuronidation are limited, research on structurally similar compounds, such as chlorophenols, provides valuable insights. A recent study on the metabolism of various chlorophenols by human liver microsomes (HLMs) and recombinant UGT isoforms demonstrated that the glucuronidation of trichlorophenol isomers is primarily catalyzed by UGT1A1, UGT1A6, UGT1A9, UGT2B4, and UGT2B7.[5] Given the structural similarity between TCPy and trichlorophenols, it is highly probable that these same UGT isoforms are the key players in the detoxification of TCPy.

The proposed metabolic pathway for TCPy glucuronidation is illustrated in the following diagram:

Experimental Workflow for Identifying and Characterizing TCPy-Metabolizing UGTs

To definitively identify the UGT isoforms responsible for TCPy glucuronidation and to characterize the kinetics of this metabolic process, a systematic in vitro approach is required. The following workflow provides a comprehensive and self-validating methodology.

Phase 1: Screening for UGT Activity

The initial phase focuses on demonstrating that TCPy is indeed a substrate for UGTs and identifying the potential isoforms involved.

3.1.1. Protocol: Incubation of TCPy with Human Liver Microsomes (HLMs)

This experiment confirms the glucuronidation of TCPy in a metabolically active human liver preparation.

-

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

3,5,6-Trichloro-2-pyridinol (TCPy)

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of TCPy in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL), MgCl₂ (final concentration 5 mM), and Tris-HCl buffer.

-

Add alamethicin (final concentration 50 µg/mg protein) to permeabilize the microsomal membrane and allow UDPGA access to the UGT active sites.[6]

-

Pre-incubate the mixture for 15 minutes on ice.

-

Add the TCPy stock solution to the reaction mixture (final concentration, e.g., 10 µM).

-

Pre-warm the reaction mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration 2 mM).

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring linearity of the reaction.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein and transfer the supernatant for LC-MS/MS analysis.

-

Analyze for the formation of TCPy-glucuronide.

-

3.1.2. Protocol: Screening with a Panel of Recombinant UGT Isoforms

This experiment identifies which specific UGT isoforms are capable of metabolizing TCPy.

-

Materials:

-

Procedure:

-

Follow the same procedure as for the HLM incubation, replacing HLMs with each individual recombinant UGT isoform (final concentration e.g., 0.1-0.5 mg/mL).

-

It is generally not necessary to add alamethicin to recombinant UGT preparations.[9]

-

Screen a single concentration of TCPy (e.g., 10 µM) against all isoforms.[7][8]

-

Quantify the formation of TCPy-glucuronide for each isoform to identify those with significant catalytic activity.

-

Phase 2: Enzyme Kinetic Analysis

Once the active UGT isoforms have been identified, the next step is to determine the kinetic parameters (Km and Vmax) of the reaction.

3.2.1. Protocol: Determination of Km and Vmax

-

Procedure:

-

For the most active recombinant UGT isoforms identified in the screening phase and for HLMs, perform incubations as described previously.

-

Vary the concentration of TCPy over a wide range (e.g., 0.1 µM to 500 µM) while keeping the UDPGA concentration saturating (e.g., 2 mM).

-

Measure the initial velocity of TCPy-glucuronide formation at each substrate concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation (or other appropriate models such as substrate inhibition kinetics) using non-linear regression analysis to determine the apparent Km and Vmax.[7][8]

-

Table 1: Hypothetical Kinetic Parameters for TCPy Glucuronidation

| Enzyme Source | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| HLM | 25 | 150 | 6.0 |

| rUGT1A1 | 50 | 80 | 1.6 |

| rUGT1A6 | 150 | 120 | 0.8 |

| rUGT1A9 | 15 | 200 | 13.3 |

| rUGT2B7 | 75 | 100 | 1.3 |

Note: This table presents hypothetical data for illustrative purposes.

Phase 3: Confirmation and Validation

This final phase aims to confirm the contribution of the identified UGT isoforms to TCPy metabolism in a more complex biological matrix (HLMs).

3.3.1. Protocol: Chemical Inhibition Assay in HLMs

-

Procedure:

-

Perform incubations with HLMs as described in section 3.1.1. at a TCPy concentration around the Km value.

-

In separate reactions, pre-incubate the HLMs with known isoform-selective chemical inhibitors before the addition of TCPy.[7][8]

-

Measure the formation of TCPy-glucuronide and compare it to a control reaction without the inhibitor.

-

A significant reduction in TCPy-glucuronide formation in the presence of a specific inhibitor provides evidence for the involvement of that UGT isoform.

-

Table 2: Examples of Isoform-Selective UGT Inhibitors

| UGT Isoform | Selective Inhibitor |

| UGT1A1 | Atazanavir |

| UGT1A9 | Niflumic acid |

| UGT2B7 | Mefenamic acid |

Note: It is crucial to use inhibitors at concentrations that ensure selectivity and to be aware of potential off-target effects.

Analytical Considerations: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of metabolites in complex biological matrices. A robust LC-MS/MS method should be developed and validated for the simultaneous measurement of TCPy and its glucuronide conjugate. This typically involves:

-

Chromatographic separation: Using a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass spectrometric detection: Employing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. Specific precursor-to-product ion transitions for both TCPy and TCPy-glucuronide need to be optimized.

Conclusion

The glucuronidation of 3,5,6-trichloro-2-pyridinol is a critical detoxification pathway that determines its rate of elimination from the body. This technical guide provides a comprehensive framework for elucidating the role of UDP-glucuronosyltransferases in this process. By following the outlined experimental workflows, researchers can confidently identify the specific UGT isoforms responsible for TCPy glucuronidation, characterize the kinetics of the reaction, and ultimately contribute to a more thorough understanding of the metabolic fate of this important xenobiotic. These insights are essential for accurate risk assessment and are an integral part of modern drug development and environmental toxicology.

References

-

Chen, S., et al. (2021). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology, 12, 738935. [Link]

-

Ghosal, A., et al. (2006). Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity. Drug Metabolism and Disposition, 34(5), 814-821. [Link]

-

Jude, R., et al. (2024). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). Chemosphere, 359, 142249. [Link]

-

Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & therapeutics, 51(3), 347-369. [Link]

-

Rowland, A., et al. (2013). The "un-trivial" role of UDP-glucuronosyltransferases in drug metabolism and drug-drug interactions. Current drug metabolism, 14(10), 1068-1079. [Link]

-

Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics, 301(1), 382-390. [Link]

-

Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual review of pharmacology and toxicology, 40, 581-616. [Link]

-

Wu, B., et al. (2011). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of pharmaceutical sciences, 100(9), 3655-3681. [Link]

-

Zhang, H., et al. (2012). Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors. Drug Metabolism and Disposition, 40(7), 1387-1397. [Link]

-

The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2021). Pharmaceuticals, 14(10), 1047. [Link]

-